molecular formula C13H9Cl2N3O2 B3841073 (1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE

(1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE

Cat. No.: B3841073
M. Wt: 310.13 g/mol
InChI Key: MOWIJNPRSWBZTF-LZYBPNLTSA-N
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Description

(1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a nitrophenyl group connected via a hydrazine linkage

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-10-6-5-9(11(15)7-10)8-16-17-12-3-1-2-4-13(12)18(19)20/h1-8,17H/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWIJNPRSWBZTF-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: A precursor in the synthesis of the compound.

    2-Nitrophenylhydrazine: Another precursor used in the synthesis.

    Dichloroanilines: Compounds with similar dichlorophenyl groups.

Uniqueness

(1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE
Reactant of Route 2
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(1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE

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